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Bis-sulfonamide derivative 1

Cat. No.: B10833196
M. Wt: 525.6 g/mol
InChI Key: CFHMKQXRBRHXQD-UHFFFAOYSA-N
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Description

Bis-sulfonamide Derivative 1 is a synthetic organic compound designed for biomedical and chemical research. The core sulfonamide functional group is known for its versatility and is a key pharmacophore in developing therapeutics for various conditions . Recent scientific investigations highlight the significant potential of bis-sulfonamide scaffolds in several research areas. Studies have identified specific bis-sulfonamide derivatives as promising neuroprotective agents. In cellular models of Parkinson's disease, these compounds demonstrated an ability to protect neuronal cells from toxin-induced death, reduce oxidative stress, and enhance the activity of SIRT1, a protein associated with cellular health and longevity . In oncology research, sulfonamide derivatives are explored for their anti-cancer properties, with some designed to act as multi-target agents against complex diseases . Furthermore, certain bis-sulfonamide structures have been characterized as activators of the SHIP1 enzyme, a regulator of immune cell signaling. SHIP1 activators are investigated for their potential role in managing inflammatory disorders and have shown promise in models of Alzheimer's disease by enhancing the clearance of cellular debris by microglial cells . This compound is provided exclusively for research applications in these and related fields. It is intended for use by qualified researchers in laboratory settings only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H23N3O6S2 B10833196 Bis-sulfonamide derivative 1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H23N3O6S2

Molecular Weight

525.6 g/mol

IUPAC Name

N-[3,4-bis[(4-methylphenyl)sulfonylamino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C25H23N3O6S2/c1-17-5-10-20(11-6-17)35(30,31)27-22-14-9-19(26-25(29)24-4-3-15-34-24)16-23(22)28-36(32,33)21-12-7-18(2)8-13-21/h3-16,27-28H,1-2H3,(H,26,29)

InChI Key

CFHMKQXRBRHXQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)NC(=O)C3=CC=CO3)NS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of Bis Sulfonamide Derivative 1

Established Synthetic Routes and Reaction Conditions for Bis-sulfonamide Derivative 1

The construction of the bis-sulfonamide scaffold is primarily achieved through the formation of sulfur-nitrogen bonds. The most common and well-established methods involve N-sulfonation and the reaction of sulfonyl chlorides with diamines.

N-sulfonation is a fundamental transformation in the synthesis of sulfonamides. This approach typically involves the reaction of a primary or secondary amine with a sulfonylating agent in the presence of a base. cbijournal.com For the synthesis of a bis-sulfonamide, this can be conceptualized as the reaction of a molecule containing two amino groups with a suitable sulfonylating agent.

Key aspects of N-sulfonation include:

Sulfonylating Agents: Sulfonyl chlorides are the most common reagents due to their high reactivity. Other agents like sulfonyl fluorides or sulfonic anhydrides can also be employed.

Bases: The reaction requires a base to neutralize the acidic byproduct (e.g., HCl) and to facilitate the nucleophilic attack of the amine. Common bases include organic amines like triethylamine (B128534) and pyridine, or inorganic bases such as sodium carbonate or potassium carbonate. cbijournal.com

Solvents: A variety of solvents can be used, with the choice often depending on the solubility of the reactants. Dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are frequently utilized. cbijournal.com

The efficiency of N-sulfonation can be influenced by the nucleophilicity of the amine, which in turn is affected by the electronic nature of the groups attached to it. cbijournal.com

The most direct and widely used method for synthesizing bis-sulfonamides is the reaction between a sulfonyl chloride and a diamine. cbijournal.comijarsct.co.in This reaction can be performed in two principal ways to obtain a symmetrical bis-sulfonamide:

Reaction of two equivalents of a sulfonyl chloride with one equivalent of a diamine.

Reaction of one equivalent of a di-sulfonyl chloride with two equivalents of an amine.

The reaction conditions are generally mild and proceed with high yields. The choice of base and solvent is crucial for achieving optimal results and minimizing side reactions.

Table 1: Typical Reaction Conditions for the Synthesis of Bis-sulfonamides from Sulfonyl Chlorides and Diamines

ParameterConditionsReference
Reactants Aryl/Alkyl Sulfonyl Chloride, Diamine cbijournal.com
Base Triethylamine (TEA), Pyridine, Na₂CO₃, K₂CO₃ cbijournal.com
Solvent Dichloromethane (DCM), Diethyl ether, Tetrahydrofuran (THF) cbijournal.com
Temperature 0 °C to room temperature cbijournal.com
Reaction Time 1 to 6 hours cbijournal.com

Exploration of Novel and Efficient Synthetic Protocols for this compound

While the reaction of sulfonyl chlorides with amines is robust, research continues to focus on developing more efficient, environmentally friendly, and versatile synthetic methods.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the synthesis of sulfonamides. For instance, sulfonamides can be prepared in high yields directly from sulfonic acids or their sodium salts under microwave conditions, proceeding through a sulfonyl chloride intermediate. cbijournal.comorganic-chemistry.org This method offers the advantages of shorter reaction times and often improved yields.

One-Pot Syntheses: One-pot procedures that avoid the isolation of intermediates are highly desirable for improving efficiency. For example, sulfonyl chlorides can be generated in situ from thiols by oxidation with reagents like N-chlorosuccinimide (NCS), followed by reaction with an amine in the same reaction vessel to produce the sulfonamide. organic-chemistry.org Another one-pot method involves the use of copper-catalyzed reactions to convert aromatic acids to sulfonyl chlorides, which are then aminated to form sulfonamides. acs.org

Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-N and S-N bonds. This methodology can be applied to the synthesis of N-aryl sulfonamides from aryl bromides or chlorides and methanesulfonamide (B31651), which avoids the use of potentially genotoxic reagents. organic-chemistry.org

Strategizing Chemical Modifications for Structure-Activity/Mechanism Relationship Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds like this compound. These studies involve the systematic modification of the molecular structure and the evaluation of the resulting analogs.

For a typical bis-aryl sulfonamide scaffold, modifications can be introduced at several positions:

Aromatic Rings: Substitution on the phenyl rings can modulate the electronic and steric properties of the molecule, which can influence binding to biological targets. nih.gov

Linker: In cases where the two sulfonamide moieties are connected by a linker, the nature and length of this linker can be varied. For example, stilbene-based bis-sulfonic acids have been studied where the carbon-carbon double bond serves as the optimal spacer. nih.gov

Sulfonamide Nitrogen: Substitution on the sulfonamide nitrogen can impact the acidity and hydrogen bonding capacity of this group, which is often critical for biological activity. youtube.com

Systematic SAR studies have been conducted on bis-aryl sulfonamides to identify sites on the scaffold that can tolerate the introduction of various substituents, including affinity probes like biotin (B1667282) or fluorescent tags, to aid in target identification and mechanism of action studies. nih.gov

Table 2: General Structure-Activity Relationships for Bis-sulfonamides

Position of ModificationType of ModificationEffect on ActivityReference
Aromatic Ring Introduction of electron-withdrawing or -donating groupsModulates potency and selectivity nih.gov
Linker between Sulfonamide Groups Varies in length and rigidityAffects optimal positioning for target binding nih.gov
Sulfonamide N-H Substitution with alkyl or aryl groupsCan increase or decrease activity depending on the target youtube.com

Stereochemical Control and Regioselectivity in Bis-sulfonamide Synthesis

When chirality is a feature of the target bis-sulfonamide, controlling the stereochemistry during synthesis is paramount. Similarly, for unsymmetrical starting materials, regioselectivity becomes a key consideration.

Stereochemical Control: The synthesis of enantiomerically pure bis-sulfonamides can be achieved by using chiral starting materials, such as chiral diamines or chiral sulfonyl chlorides. Stereoretentive methods have been developed for the synthesis of α-C-chiral secondary sulfonamides that avoid racemization, a common issue in traditional methods. organic-chemistry.org For cyclic sulfonamides, stereocontrolled synthesis can be achieved through methods like palladium-catalyzed alkene carboamination reactions, which can provide products with high diastereoselectivity. nih.gov

Regioselectivity: In the synthesis of bis-sulfonamides from unsymmetrical diamines, the relative reactivity of the different amino groups will determine the site of sulfonation. Protecting group strategies can be employed to selectively block one amine while the other is sulfonated. In the case of aromatic substitution reactions to introduce the sulfonyl group, the directing effects of existing substituents on the ring will govern the regiochemical outcome of the reaction. nih.gov The regioselectivity of intramolecular Heck reactions has been studied for the synthesis of cyclic sulfonamides, demonstrating high levels of control in the formation of the new carbon-carbon bond. google.com

Molecular Interactions and Mechanistic Elucidation of Bis Sulfonamide Derivative 1

Identification and Validation of Specific Biological Targets

Research into bis-sulfonamide derivatives has uncovered their ability to interact with a range of biological targets, demonstrating a capacity for both enzyme activation and inhibition. These interactions are key to understanding the mechanistic basis of their physiological effects. Profiling against various enzymes has revealed specific and potent activities, highlighting the therapeutic potential of this chemical scaffold.

Enzyme Inhibition and Activation Profiling

Bis-sulfonamide derivative 1 and related analogs have been systematically evaluated against several key enzymes involved in cellular signaling, metabolism, and disease progression. These studies have identified distinct profiles of activity, ranging from the activation of a critical phosphatase to the inhibition of enzymes involved in energy metabolism, hormone synthesis, and nucleotide signaling.

Inositol (B14025) Polyphosphate 5-Phosphatase (SHIP1) Activation

The SH2-containing inositol polyphosphate 5-phosphatase 1 (SHIP1) is an enzyme that counteracts the activity of PI3K, making it a target of interest for inflammatory disorders and neurodegenerative diseases like Alzheimer's. nih.gov A bis-sulfonamide, identified as K306 (compound 1), was discovered to be a significant activator of SHIP1's enzymatic activity. nih.govrsc.org This compound is believed to bind to a novel allosteric site on the SHIP1 protein, as its activity is maintained even when the C2 domain, a known binding site for other activators, is deleted. rsc.org

Structure-activity relationship (SAR) studies have been conducted to improve upon the parent structure of K306. nih.govrsc.org These investigations led to the synthesis of new analogs with enhanced potency. nih.govnih.gov The research also explored modifications to improve metabolic stability, finding that the thiophene (B33073) and thiomorpholine moieties in the original structure could be replaced with groups less susceptible to oxidative degradation. nih.govrsc.org Conversely, analogs that were truncated or had the thiomorpholine sulfide oxidized to a sulfoxide (sulfoxide 22) showed a loss of SHIP1 activation, with the sulfoxide derivative even exhibiting inhibitory effects. nih.gov

CompoundDescriptionSHIP1 Activity Profile
K306 (1) Parent bis-sulfonamide compoundSignificant SHIP1 Activator nih.govrsc.org
Analog 3 Truncated analog (missing fragment D sulfonamide)Less effective activator than K306 nih.gov
Analog 21 Truncated analog (missing amino acid and sulfonamide fragments)Less effective activator than K306 nih.gov
Sulfoxide 22 Oxidized thiomorpholine derivative of K306No SHIP1 activation; showed inhibition nih.gov
Mitochondrial NADH-Quinone Oxidoreductase (Complex I) Inhibition

Mitochondrial oxidative phosphorylation (OXPHOS) is a fundamental process for cellular ATP generation, and its enzymes are considered promising drug targets. nih.govnih.gov Through the screening of a chemical library, a symmetric bis-sulfonamide, KPYC01112 (compound 1), was identified as a novel inhibitor of mitochondrial NADH-quinone oxidoreductase, also known as Complex I. nih.govnih.govresearchgate.net

Further investigation into the structure-activity relationship of this bis-sulfonamide led to the development of significantly more potent inhibitors. nih.gov Specifically, derivatives with long alkyl chains, such as compounds 32 and 35, demonstrated substantially lower IC50 values compared to the original hit compound. nih.govnih.gov To identify the binding site, a photoaffinity labeling experiment was conducted using a synthesized photoreactive bis-sulfonamide ([125I]-43). This study revealed that the inhibitor binds to the 49-kDa, PSST, and ND1 subunits of Complex I, which together form the crucial quinone-accessing cavity of the enzyme. nih.govnih.gov

CompoundDescriptionIC50 vs. Bovine Heart Complex I
KPYC01112 (1) Initial symmetric bis-sulfonamide hit-
Compound 32 Derivative with long alkyl chain0.017 µM nih.gov
Compound 35 Derivative with long alkyl chain0.014 µM nih.gov
Sirtuin 1 (SIRT1) Modulation

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase involved in regulating cellular metabolism, inflammation, and cell survival. Sulfonamide-based compounds have been investigated for their neuroprotective properties, which may be mediated through the modulation of SIRT1 activity.

In a study using a 6-hydroxydopamine (6-OHDA)-induced model of Parkinson's disease in SH-SY5Y neuroblastoma cells, a series of 17 bis-sulfonamide derivatives were evaluated for their neuroprotective potential. researchgate.net From this series, six compounds (compounds 2, 4, 11, 14, 15, and 17) were found to significantly enhance the activity of SIRT1 in the neuronal cells. Pretreatment with these selected compounds at a concentration of 5 µM protected against mitochondrial membrane dysfunction and decreased intracellular oxidative stress. Further computational analysis through molecular docking supported the potential of these bis-sulfonamide derivatives to act as SIRT1 activators.

Aromatase Enzyme Inhibition

Aromatase is a key enzyme in the biosynthesis of estrogen, and its inhibition is a major strategy in the treatment of estrogen-receptor-positive breast cancer. Bis-sulfonamide derivatives have been designed and synthesized as potential aromatase inhibitors. Molecular modeling studies were performed to predict the binding affinity of these compounds to the aromatase enzyme. In one such study, a derivative designated as compound A5 showed a high binding energy of -118.52 kcal/mol.

In a separate investigation, a library of bis-sulfonamide derivatives (compounds 9–26) was synthesized and evaluated for aromatase inhibitory activity. Nearly all of the synthesized compounds inhibited the enzyme, with IC50 values ranging from 0.05 to 11.6 μM. Two analogs, 15 and 16, which feature hydrophobic chloro and bromo groups respectively, were identified as particularly potent inhibitors with sub-micromolar IC50 values.

CompoundMethodResult
Compound A5 Molecular DockingBinding Energy: -118.52 kcal/mol
Androstenedione Molecular Docking (Reference Substrate)Binding Energy: -132.51 kcal/mol
Letrozole Molecular Docking (Reference Inhibitor)Binding Energy: -136.52 kcal/mol
Analog 15 In vitro Enzyme AssayIC50: 50 nM
Analog 16 In vitro Enzyme AssayIC50: 60 nM
Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases) Inhibition

Human nucleoside triphosphate diphosphohydrolases (h-NTPDases) are a family of ectonucleotidases that regulate nucleotide signaling and are implicated in thrombosis, inflammation, and cancer. nih.gov A study focused on the synthesis of sulfamoyl-benzamides and bis-sulfonamide-carboxamides identified several potent and selective inhibitors of h-NTPDase isoforms 1, 2, 3, and 8. nih.govnih.gov

The synthesized compounds demonstrated inhibitory activity in the micromolar to sub-micromolar range. nih.gov Compound 3i was the most potent inhibitor of h-NTPDase1. nih.gov Several compounds, including 3f, 3j, and 4d, were potent inhibitors of h-NTPDase2, while compound 2d was the most potent and selective inhibitor for h-NTPDase8. nih.gov Molecular docking studies supported these findings by showing significant interactions between the potent inhibitors and the amino acid residues within the active sites of the respective h-NTPDase proteins. nih.gov

CompoundTarget IsoformIC50 (µM)
3i h-NTPDase12.88 ± 0.13 nih.gov
3i h-NTPDase30.72 ± 0.11 nih.gov
4d h-NTPDase20.13 ± 0.01 nih.gov
3f h-NTPDase20.27 ± 0.08 nih.gov
3j h-NTPDase20.29 ± 0.07 nih.gov
2d h-NTPDase80.28 ± 0.07 nih.gov

Nucleic Acid (DNA) Binding Interactions

While various sulfonamide derivatives have been explored for their interactions with DNA, showing binding through mixed intercalative and groove-binding modes, current research on this compound (KPYC01112) has primarily focused on its role as a mitochondrial enzyme inhibitor. researchgate.netnih.govnih.gov Extensive searches of the scientific literature did not yield specific studies detailing the direct binding interactions of this compound with nucleic acids. The principal mechanism of action identified for this compound is the inhibition of mitochondrial complex I. researchgate.netnih.govnih.gov

Elucidation of Detailed Molecular Mechanism of Action

The inhibitory action of this compound is targeted specifically at the NADH-quinone oxidoreductase activity of mitochondrial complex I. nih.govnih.gov This specificity was confirmed by studies showing that while complex I activity was significantly inhibited, the activity of complexes II and III was not affected. nih.gov

Analysis of Molecular Binding Modes and Affinities

The molecular binding site of this compound has been pinpointed to the quinone-accessing cavity of mitochondrial complex I. researchgate.netnih.govnih.gov This was determined through photoaffinity labeling experiments, which are instrumental in identifying ligand-protein binding sites, particularly when co-crystallization is challenging. researchgate.netnih.gov These experiments revealed that the bis-sulfonamide derivative binds to the 49-kDa, PSST, and ND1 subunits, all of which are integral components of this quinone-accessing cavity. researchgate.netnih.govnih.gov The symmetrical acetal structure of the compound is a characteristic feature influencing its inhibitory activity. nih.gov

Investigation of Allosteric Modulation and Conformational Changes Induced by Binding

The current body of research on this compound focuses on its direct inhibitory effect within the quinone-accessing cavity of complex I. researchgate.netnih.gov The literature available does not provide evidence to suggest that its mechanism involves allosteric modulation or that it induces significant conformational changes in the enzyme upon binding. The interaction appears to be one of direct competitive or non-competitive inhibition at the active site.

Characterization of Enzyme Kinetic Parameters (e.g., IC50, Ki)

The inhibitory potency of this compound and its analogues has been quantified through the determination of their half-maximal inhibitory concentration (IC50) values. The parent compound, this compound (KPYC01112), was identified as the most potent inhibitor from an initial library screening, with an IC50 value of 0.87 μM against NADH oxidase activity. nih.gov

Subsequent structural modifications led to the development of even more potent inhibitors. nih.govnih.gov The data below highlights the IC50 values for the parent compound and two of its more potent derivatives, 32 and 35, which possess long alkyl chains. nih.govnih.gov

CompoundDescriptionTarget ActivityIC50 (μM)
This compound (KPYC01112) Parent CompoundNADH Oxidase0.87
Derivative 32 Long alkyl chain modificationNADH Oxidase0.017
Derivative 35 Long alkyl chain modificationNADH Oxidase0.014
Derivative 32 Long alkyl chain modificationComplex I (NADH-Q1 oxidoreductase)0.040
Derivative 35 Long alkyl chain modificationComplex I (NADH-Q1 oxidoreductase)0.026

This table is generated from data available in the cited research articles. nih.govnih.gov

While IC50 values are readily available, specific inhibition constant (Ki) values for this compound were not detailed in the reviewed literature.

Structural Basis of Target Engagement for this compound

Understanding the precise three-dimensional interactions between a compound and its target is fundamental for structure-based drug design.

Co-crystallography Studies of this compound-Target Protein Complexes

As of the latest available research, there are no published co-crystallography studies detailing the structure of this compound in a complex with its target, mitochondrial complex I. The primary method used to elucidate the binding location was photoaffinity labeling, which identified the interacting subunits without providing a high-resolution crystal structure. researchgate.netnih.govnih.gov This technique is often employed when obtaining a co-crystal structure of a ligand-protein complex proves to be difficult, which can be the case for large, multi-subunit membrane protein complexes like complex I.

Advanced Spectroscopic Investigations of Ligand-Target Interactions

The elucidation of the precise molecular interactions between bis-sulfonamide derivatives and their biological targets is fundamental to understanding their mechanism of action. Advanced spectroscopic techniques are indispensable tools in this endeavor, providing detailed, real-time insights into binding events, conformational changes, and the thermodynamics and kinetics of these interactions. These methods allow for a comprehensive characterization of the ligand-target complexes, guiding the rational design of more potent and selective therapeutic agents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing ligand-target interactions at an atomic level. It can provide information on the binding site, the conformation of the ligand when bound, and the dynamics of the interaction.

In studies involving sulfonamide derivatives, ¹H NMR spectroscopy has been effectively used to characterize their binding to target proteins. For instance, the interaction of a bicyclic sulfonamide, referred to as derivative 1 , with the FK506-binding protein 12 (FKBP12) was investigated using NMR. acs.orgnih.gov To enhance aqueous solubility for these studies, derivative 1 was dihydroxylated to yield compound 11 . acs.org The analysis of Nuclear Overhauser Effect (NOESY) spectra of the FKBP12 complex with these ligands confirmed the binding mode and the specific interactions within the hydrophobic pocket of the protein. acs.org

Changes in the chemical shifts of protons in both the ligand and the protein upon complex formation can identify the amino acid residues involved in binding and the parts of the ligand that are in close proximity to the protein. nih.gov For example, the protons of the sulfonamide –SO₂NH– group typically show a characteristic singlet peak, and its displacement upon binding is indicative of its involvement in interactions. rsc.org

Mass Spectrometry (MS)

Native electrospray ionization mass spectrometry (ESI-MS) has emerged as a crucial technique for studying intact protein-ligand complexes under non-denaturing conditions. It allows for the determination of binding stoichiometry, affinity, and the influence of cofactors.

The binding mechanism of aryl bis-sulfonamides to the homotrimeric isoprenoid biosynthesis enzyme IspF from Arabidopsis thaliana (AtIspF) was comprehensively characterized using native ESI-MS. nih.gov These studies revealed a complex binding mechanism where the bis-sulfonamide inhibitors not only compete with the substrate for the binding pocket but also extract the essential Zn²⁺ metal cofactor from the enzyme's active site. nih.gov ESI-MS titrations demonstrated that up to six inhibitor molecules could bind to the protein trimer, both in its Zn²⁺-free and Zn²⁺-saturated states. nih.gov When the ligand was pre-saturated with Zn²⁺, it still bound to the enzyme, but no extraction of the protein's native zinc ions was observed, confirming the metal-chelating role of the inhibitor. nih.gov

Fluorescence Spectroscopy

Fluorescence-based assays are widely used to determine the binding affinities of inhibitors. Techniques like fluorescence polarization (FP) and time-resolved fluorescence energy transfer (TR-FRET) are particularly valuable for high-throughput screening and detailed mechanistic studies.

The binding affinities of a series of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid analogs to the Keap1 Kelch domain were measured using FP and TR-FRET assays. nih.gov These experiments demonstrated potent inhibition of the Keap1-Nrf2 protein-protein interaction, with some derivatives exhibiting IC₅₀ values in the low nanomolar range. nih.gov For example, derivative 7q was identified as a particularly potent inhibitor based on these assays. nih.gov

The fluorescent probe bis-ANS, a bis-sulfonated anilinonaphthalene, is also used to study protein conformational changes and binding sites. nih.gov Studies on bis-ANS/protein complexes show that the interaction is predominantly hydrophobic, involving the aromatic rings of the probe, and that the fluorescence polarization is dependent on the excitation wavelength. nih.gov

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of molecular interactions. jacksonimmuno.com In a typical SPR experiment, the target protein (ligand) is immobilized on a sensor chip, and the bis-sulfonamide derivative (analyte) is flowed over the surface. ox.ac.uk The binding event causes a change in the refractive index at the sensor surface, which is measured in real-time and plotted as a sensorgram. jacksonimmuno.com

This technique has been successfully applied to study the interaction between various small molecule inhibitors, including sulfonamides, and their protein targets, such as carbonic anhydrase II (CAII). biosensingusa.com The data generated allows for the calculation of key kinetic and equilibrium constants, as shown in the table below.

CompoundAssociation Rate Constant (k_a) (M⁻¹s⁻¹)Dissociation Rate Constant (k_d) (s⁻¹)Equilibrium Dissociation Constant (K_D) (M)
Acetazolamide1.62 x 10⁶1.62 x 10⁻²1.00 x 10⁻⁸
4-Carboxybenzenesulfonamide5.50 x 10⁴4.50 x 10⁻²8.18 x 10⁻⁷
Sulfanilamide2.49 x 10⁴1.42 x 10⁻¹5.70 x 10⁻⁶

This table presents kinetic values for the binding of various sulfonamide-containing small molecules to Carbonic Anhydrase II, demonstrating the utility of SPR in quantifying such interactions. Data adapted from reference biosensingusa.com.

The ability of SPR to provide detailed kinetic information is crucial for understanding the dynamic nature of the ligand-target interaction and for optimizing drug-target residence times. washington.edu

X-ray Crystallography

While not a spectroscopic technique in the traditional sense, X-ray crystallography provides the highest resolution structural data on ligand-target complexes, complementing spectroscopic findings. The co-crystal structure of the bicyclic sulfonamide 1 in a complex with FKBP12 confirmed the binding mode predicted by other techniques. acs.orgnih.gov It revealed that the pipecolate core of the ligand is buried in a hydrophobic pocket, mimicking the natural ligand FK506. acs.org Crucially, the structure highlighted the key interactions, including conserved CH···O=S interactions between the sulfonamide oxygens and the protein, which are critical for binding affinity. acs.org

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of Bis Sulfonamide Derivative 1

Systematic Chemical Modifications of the Bis-sulfonamide Core and Peripheral Groups

The quintessential bis-sulfonamide structure offers multiple sites for chemical alteration, generally categorized into modifications of the two aryl rings and the sulfonamide nitrogen. nih.gov A common synthetic route involves the reaction of an appropriately substituted aniline (B41778) with a sulfonyl chloride. nih.govnih.gov

Key areas of modification on the bis-sulfonamide scaffold, as exemplified by research on Compound 1 (a bis-aryl sulfonamide with a 4-chloro-2,5-dimethoxy aniline and a 4-ethoxy benzenesulfonyl chloride), are designated as sites A, B, and C. nih.gov

Site A (Aniline Ring): Modifications at this site have explored the impact of various substituents on the aniline ring. For instance, the 4-chloro-2,5-dimethoxy aniline moiety of Compound 1 has been altered by removing or repositioning the methoxy (B1213986) and chloro groups. nih.gov

Site B (Benzenesulfonyl Ring): The 4-ethoxy group on the benzenesulfonyl ring of Compound 1 has been a primary target for modification. nih.gov

Site C (Sulfonamide Nitrogen): The nitrogen atom of the sulfonamide linker has been subjected to various substitutions, including alkylation with different chain lengths. nih.gov

Beyond simple substituent changes, more complex modifications have also been investigated. These include the introduction of heterocyclic rings, such as pyrazole (B372694) and thiazole, to the sulfonamide backbone. ptfarm.plnih.gov Additionally, the synthesis of macrocyclic bis-sulfonamides has been explored. eurjchem.com The creation of bis-sulfonamide Schiff bases represents another avenue of structural diversification. cumhuriyet.edu.tr

Quantitative and Qualitative Assessment of Substituent Effects on Activity, Selectivity, and Mechanism

The effects of these systematic modifications are assessed through various biological assays, providing quantitative and qualitative data on how different substituents influence activity, selectivity, and mechanism of action.

Substituent Effects on the Aniline Ring (Site A): In the context of immune stimuli prolongation, removal of the 2-methoxy or 4-chloro group from Compound 1 resulted in a significant loss of activity. nih.gov Conversely, moving the 2-methoxy group to the 3-position (creating compound 8) maintained some activity. nih.gov

Substituent Effects on the Sulfonamide Nitrogen (Site C): N-alkylation of the sulfonamide nitrogen in Compound 1 has shown a clear correlation between alkyl chain length and biological activity. nih.gov Potency was found to decrease as the alkyl chain length increased, with chains longer than a pentyl group rendering the compound inactive. nih.gov However, N-methyl substitution (compound 33) resulted in a compound with potency nearly equal to that of the parent compound 1. nih.gov

Interactive Data Table: Effect of N-Alkylation on Immune Stimuli Prolongation

CompoundN-SubstituentEC50 (µM) for NF-κB ActivityEC50 (µM) for ISRE Activity
1H0.600.66
33Methyl0.690.84
34Propyl>5>5
35Butyl>5>5
36Pentyl>5>5

Data sourced from a study on bis-aryl sulfonamides that prolong immune stimuli. nih.gov

Substituent Effects on the Benzenesulfonyl Ring (Site B): In studies on SHIP1 activators, replacing the thiophene (B33073) ring (a bioisostere of the benzene (B151609) ring) with a benzene ring maintained activity when the sulfonamide and amide were in a 1,4-orientation, but a 1,3-orientation was significantly less active. mdpi.com

General Observations:

Hydrophobicity: In some series, hydrophobic groups like chloro and bromo on the benzenesulfonamide (B165840) moiety led to potent inhibitory activity. nih.gov

Electron-donating vs. Electron-withdrawing groups: Electron-donating alkyl groups, particularly on the nitrogen, have been shown to positively influence binding. ekb.egresearchgate.net In other contexts, electron-withdrawing substituents have demonstrated greater antimicrobial activity. paom.pl

Steric Factors: The spatial arrangement and bulk of substituents can significantly impact activity. For instance, the introduction of bulky groups can either enhance binding by occupying a hydrophobic pocket or hinder it through steric clashes.

Identification of Essential Pharmacophoric Features for Target Interaction

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For bis-sulfonamide derivatives, several key pharmacophoric features have been identified.

The Sulfonamide Linker: The -SO2NH- group is a critical feature, acting as a hydrogen bond donor and acceptor, and providing a key structural linkage. nih.govajchem-b.com The acidity of the sulfonamide N-H proton can be crucial for binding. acs.org

Aromatic Rings: The two aryl rings are fundamental for establishing hydrophobic and van der Waals interactions with the target protein. nih.govnih.gov The specific substitution pattern on these rings dictates the nature and strength of these interactions.

Hydrogen Bond Donors and Acceptors: The sulfonamide group itself, along with substituents like methoxy or hydroxyl groups on the aryl rings, can participate in crucial hydrogen bonding with the target. researchgate.net

Hydrophobic Moieties: Alkyl and halogen substituents on the aryl rings often contribute to hydrophobic interactions within the binding pocket of the target protein. nih.gov For example, in the case of aromatase inhibitors, hydrophobic chloro and bromo groups on the benzenesulfonamide part were found to interact with Leu477, mimicking the steroidal backbone of the natural substrate. nih.gov

In the context of inhibiting the Keap1-Nrf2 protein-protein interaction, the core structure requires further modification, such as altering the linker length for acid motifs and exploring different carboxylate isosteres. acs.org For certain carbonic anhydrase inhibitors, the substitution of a methyl with a methoxy group on the benzene ring can lead to a loss of activity, highlighting the sensitivity of the binding pocket to minor structural changes. tandfonline.com

Principles for Rational Design of Bis-sulfonamide Analogs with Improved Biological Functionality

Based on the accumulated SAR and SMR data, several principles for the rational design of new bis-sulfonamide analogs have been established.

Scaffold Hopping and Bioisosteric Replacement: Replacing one or both of the benzene rings with other aromatic or heteroaromatic systems (e.g., thiophene, pyrazole) can lead to improved activity, selectivity, or pharmacokinetic properties. ptfarm.plmdpi.com Similarly, bioisosteric replacement of functional groups (e.g., acetate (B1210297) with tetrazole) can be explored, although this may sometimes lead to a reduction in potency. nih.gov

Modulation of Physicochemical Properties: The lipophilicity and electronic properties of the molecule can be fine-tuned by introducing appropriate substituents. For instance, adding polar groups like methanesulfonamide (B31651) can improve solubility and bioavailability. acs.org

Structure-Based Design: When the three-dimensional structure of the target protein is known, molecular docking and modeling can be used to design analogs that fit optimally into the binding site. nih.gov This allows for the prediction of favorable interactions and the avoidance of steric clashes.

Multi-target Drug Design: The versatile nature of the sulfonamide scaffold makes it suitable for developing multi-target agents. sci-hub.se By incorporating pharmacophoric features known to interact with different targets, it is possible to design single molecules with a broader spectrum of activity.

Introduction of Conformational Constraints: Incorporating the bis-sulfonamide motif into a macrocyclic structure can reduce conformational flexibility, potentially leading to higher binding affinity and selectivity. soton.ac.uk

In Vitro and Cellular Biological Investigations of Bis Sulfonamide Derivative 1

Cell-Free Biochemical Enzyme Activity Assays

Bis-sulfonamide derivative 1 has been identified as a potent inhibitor of several key enzymes in cell-free biochemical assays. A primary target identified is the mitochondrial NADH-quinone oxidoreductase (Complex I), a crucial component of the oxidative phosphorylation (OXPHOS) pathway. In studies using bovine heart submitochondrial particles, this compound, also identified as KPYC01112 in some literature, demonstrated significant inhibitory activity against Complex I.

Further structure-activity relationship (SAR) studies led to the development of more potent analogs, indicating that the bis-sulfonamide scaffold is a promising framework for targeting this enzyme. For instance, structural modifications, such as the introduction of long alkyl chains, resulted in derivatives with significantly enhanced inhibitory potency against Complex I.

Beyond Complex I, various bis-sulfonamide derivatives have been evaluated against other enzyme families. For example, certain derivatives have shown potent inhibitory activity against carbonic anhydrase (CA) isoforms, particularly the tumor-associated CA IX and CA XII. Some of these compounds exhibit nanomolar potency. Additionally, other research has explored bis-sulfonamides as inhibitors of enzymes like aromatase and phosphoinositide 3-kinase (PI3Kα), with some compounds showing significant activity.

Table 1: Enzyme Inhibition Data for this compound and Related Analogs

Compound/Derivative Target Enzyme IC50 Value Source(s)
This compound (KPYC01112) Mitochondrial Complex I 0.87 µM
Derivative 32 Mitochondrial Complex I 0.017 µM
Derivative 35 Mitochondrial Complex I 0.014 µM
Derivative 12g Carbonic Anhydrase IX (hCA IX) 7 nM
PEGylated bis-sulfonamide (25) Carbonic Anhydrase IX/XII Nanomolar potency
Compound 34 PI3Kα 68% inhibition at 100 µM
Compound 20 PI3Kα 46% inhibition at 100 µM

Cell-Based Functional Assays

The biological effects of this compound have been further investigated in various cell-based functional assays, confirming its activity within a cellular context. These studies have shed light on its ability to modulate intracellular signaling pathways and influence cellular phenotypes.

This compound and its analogs have demonstrated the ability to modulate several critical intracellular signaling pathways.

OXPHOS Pathway: As a direct inhibitor of mitochondrial Complex I, this compound significantly impacts the oxidative phosphorylation (OXPHOS) pathway, which is fundamental for cellular ATP production. This inhibition is a key mechanism of its cellular action.

SIRT1 Pathway: A series of neuroprotective bis-sulfonamide derivatives have been shown to enhance the activity of NAD-dependent deacetylase sirtuin-1 (SIRT1). In neuronal cell models, pretreatment with these compounds significantly increased SIRT1 activity, suggesting a role in cellular stress resistance and survival pathways. Molecular docking studies support the potential of these compounds to act as SIRT1 activators.

PI3K/AKT Pathway: The SH2-containing inositol (B14025) polyphosphate 5-phosphatase 1 (SHIP1) enzyme is a negative regulator of the PI3K/AKT pathway. A bis-sulfonamide, designated K306, has been identified as an activator of SHIP1, thereby opposing the activity of PI3K. While not a direct inhibitor of PI3K, its ability to activate a key negative regulator demonstrates an indirect modulatory effect on this pathway. Some sulfonamide-triazine hybrids have also been shown to moderately inhibit the PI3Kα enzyme.

The modulation of signaling pathways by this compound translates into observable changes in cellular phenotypes.

Cell Viability: In cancer cell lines that overexpress carbonic anhydrase IX, such as colon (HT-29), breast (MDA-MB-231), and ovarian (SKOV-3) cancer cells, certain PEGylated bis-sulfonamide derivatives have been shown to significantly reduce cell viability. In neuroprotection studies using SH-SY5Y cells, specific bis-sulfonamide derivatives were able to restore cell viability in the presence of a neurotoxin.

Cellular Morphology: While detailed morphological changes are not extensively described in the provided context, the induction of apoptosis by some sulfonamide derivatives in HCT-116 cells suggests that morphological features consistent with programmed cell death, such as cell shrinkage and membrane blebbing, would be observed.

Mitochondrial Membrane Potential: In a cellular model of Parkinson's disease, neuroprotective bis-sulfonamide derivatives were shown to protect against mitochondrial membrane dysfunction induced by a neurotoxin.

Reactive Oxygen Species (ROS) Production: Certain bis-sulfonamide derivatives have demonstrated the ability to modulate intracellular levels of reactive oxygen species. In HCT-116 cancer cells, one derivative was shown to increase ROS levels, contributing to its cytotoxic effect. Conversely, in a neuroprotection model, other bis-sulfonamide derivatives were found to decrease intracellular oxidative stress.

To confirm that this compound interacts with its intended target within a cellular environment, photoaffinity labeling experiments have been conducted. A photoreactive analog of the Complex I inhibitor was synthesized and used to identify its binding partners in bovine heart submitochondrial particles. These studies revealed that the bis-sulfonamide derivative binds to the 49-kDa, PSST, and ND1 subunits of Complex I, which form the quinone-accessing cavity of the enzyme. This provides direct evidence of target engagement at the molecular level.

Selectivity Profiling of this compound Across Multiple Enzyme Families and Receptors

The selectivity of bis-sulfonamide derivatives has been assessed against various enzyme families to understand their target specificity.

Carbonic Anhydrases: Several studies have detailed the selectivity profile of bis-sulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms. While some derivatives show broad-spectrum inhibition, others exhibit medium to high selectivity for specific isoforms. For example, certain compounds are potent inhibitors of the tumor-associated isoforms hCA IX and hCA XII, with weaker activity against the cytosolic isoforms hCA I and hCA II. Conversely, other series of derivatives have shown significant selectivity for hCA II.

Phosphoinositide 3-Kinases (PI3Ks): In a study of piperazine-sulfonamide series, compounds showed good selectivity for the PI3Kα isoform over PI3Kβ and PI3Kδ.

Other Enzymes: The bis-sulfonamide K306, an activator of SHIP1, was presumably profiled against other phosphatases to establish its mechanism, though detailed selectivity data against a broad panel is not provided in the context. Similarly, the selectivity of the Complex I inhibitor KPYC01112 against other mitochondrial respiratory chain complexes was evaluated to confirm its specific targeting of Complex I.

This selectivity profiling is crucial for identifying compounds with a desirable therapeutic window, minimizing off-target effects.

Computational and Theoretical Studies of Bis Sulfonamide Derivative 1

Molecular Docking Analyses for Ligand-Protein Binding Pose Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the binding mode of a ligand to its protein target and for predicting binding affinity.

In studies involving a series of 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide derivatives, the compound designated as YM-1 (4-(3-(2-hydroxy-3-methoxyphenyl)thiazolo[3,4-d]soxazole-5-ylamino)benzenesulfonamide) has been a subject of such analysis. researchgate.net Molecular docking simulations were performed to investigate its binding interactions with macromolecular targets like DNA and various enzymes. researchgate.netrsc.org

The theoretical and experimental results from these studies indicated that YM-1 is an effective DNA binder. researchgate.net The binding mechanism was identified as a mixed mode, involving both partial intercalation and groove binding. rsc.org Furthermore, docking studies predicted that YM-1 is a potent inhibitor of carbonic anhydrase. researchgate.netrsc.org The calculated binding parameters from molecular docking simulations underscore the strength and spontaneity of these interactions. rsc.org Specifically, YM-1 exhibited a more negative binding free energy (ΔG) and a greater binding constant (Kb) compared to other derivatives in its series, suggesting a more stable and stronger interaction with its targets. rsc.org

TargetBinding Constant (Kb/M-1)Free Energy (ΔG/kJ mol-1)Interaction Mode
DNA > YM-2, YM-3More Negative than YM-2, YM-3Mixed (Partial Intercalation & Groove Binding)
Carbonic Anhydrase > YM-2, YM-3More Negative than YM-2, YM-3Enzyme Inhibition

Table based on data from Yasmeen et al., 2024. rsc.org

These docking analyses are fundamental in rationalizing the observed biological activity and provide a structural basis for the compound's mechanism of action, highlighting its potential as an enzyme inhibitor. researchgate.net

Molecular Dynamics Simulations for Conformational Stability and Dynamic Binding Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations are used to assess the conformational stability of a ligand within a protein's binding site and to analyze the dynamic nature of the ligand-protein interactions. This provides a more realistic view of the binding event than the static picture offered by molecular docking.

For sulfonamide derivatives, MD simulations have been employed to gain deeper insights into the dynamic behavior and stability of ligand-protein complexes. researchgate.net These simulations can track key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone to evaluate the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions.

While MD simulations are a standard and valuable tool for characterizing promising drug candidates in the sulfonamide class, specific studies detailing the MD simulation results for Bis-sulfonamide derivative 1 (or its analogue YM-1) were not available in the reviewed literature. Such studies would be essential to confirm the stability of the binding poses predicted by molecular docking and to understand the dynamic interplay of forces, such as hydrogen bonds and π-interactions, that maintain the complex over time. nih.gov

Quantum Mechanical Calculations and Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MESP).

For the sulfonamide derivative YM-1 , DFT studies have been conducted to analyze its electronic properties. researchgate.net The analysis of the frontier molecular orbitals (FMOs) revealed that the HOMO and LUMO densities are primarily distributed on the heteroatoms, which is critical for understanding chemical transitions and reactivity. researchgate.net

The Molecular Electrostatic Potential (MESP) map of YM-1 was also generated. researchgate.net The MESP illustrates the charge distribution around the molecule, identifying electrophilic (positive potential) and nucleophilic (negative potential) regions. In YM-1, negative potential was concentrated around the nitrogen and oxygen atoms, indicating these are sites susceptible to electrophilic attack and are key for intermolecular interactions. researchgate.net These QM calculations also yielded a calculated binding energy of -251.56 eV for the optimized geometry of YM-1. researchgate.net

CompoundMethodFindingSignificance
YM-1 DFTBinding Energy: -251.56 eVIndicates a stable molecular structure.
MESPNegative potential on N, O atomsIdentifies nucleophilic sites for interactions.
FMOHOMO/LUMO density on heteroatomsPredicts regions involved in chemical reactivity.

Table based on data from Yasmeen et al., 2024. researchgate.net

These theoretical calculations provide a fundamental understanding of the electronic characteristics that govern the molecular interactions and reactivity of this compound.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new derivatives and for guiding rational drug design.

Numerous QSAR studies have been performed on various series of sulfonamide derivatives to elucidate the key structural features governing their biological effects, such as anticancer and aromatase inhibitory activities. acs.orgresearchgate.net These studies have identified several molecular descriptors that are critical for activity. Important descriptors often include:

Mass, Polarizability, and van der Waals volume : These properties relate to the size and bulk of the molecule, which influence how well it fits into a target's binding pocket. acs.orgresearchgate.net

Electronegativity and Charge : Descriptors related to the electronic properties of the molecule, such as MATS6e, are crucial for defining electrostatic and hydrogen bonding interactions. acs.orgresearchgate.netresearchgate.net

Topological and Connectivity Indices : Descriptors such as the presence or absence of specific bonds (e.g., N-N bonds) can be key predictors of activity. acs.org

For instance, in QSAR models of bis-sulfonamides as aromatase inhibitors, descriptors related to van der Waals volume and mass were found to be determinant. acs.org In other models for anticancer activity, properties like mass, polarizability, and electronegativity were identified as essential predictors. acs.orgresearchgate.net While these studies establish the utility of QSAR for the broader class of sulfonamides, specific QSAR models detailing the descriptor values and predicted activity for this compound were not explicitly detailed in the surveyed literature. However, the general findings from related series provide a solid framework for which molecular properties are likely to be significant for its activity.

In Silico Target Prediction and Biological Network Analysis

In silico target prediction, or target fishing, uses computational methods to identify the most likely biological targets of a small molecule. This is often followed by network analysis to understand the broader biological context of these potential interactions.

The specific targets identified through these in silico methods include:

DNA : Docking studies predicted a strong and spontaneous binding affinity for DNA, suggesting that its biological effects may be mediated, in part, through interaction with genetic material. rsc.org

Carbonic Anhydrase : YM-1 was predicted to be a better inhibitor of carbonic anhydrase compared to other related derivatives, a finding supported by docking data. researchgate.netrsc.org

Furthermore, preliminary in silico toxicity predictions showed that at certain concentrations, YM-1 displayed lower toxicity against healthy cell lines compared to controls, suggesting a degree of selectivity that is favorable for a therapeutic candidate. rsc.orgresearchgate.net These target prediction and analysis studies are crucial first steps in hypothesizing the mechanism of action and prioritizing compounds for further experimental validation.

Applications of Bis Sulfonamide Derivative 1 in Fundamental Academic Research

Utility as a Chemical Probe for Deciphering Biological Pathways and Processes

In fundamental research, Bis-sulfonamide derivative 1 and its analogs serve as valuable chemical probes to dissect complex biological pathways. A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein or a pathway, to understand its function. In a key study, a series of 17 bis-sulfonamide derivatives were synthesized to investigate their neuroprotective capabilities in a cellular model of Parkinson's disease. nih.govnih.gov This model uses the neurotoxin 6-hydroxydopamine (6-OHDA) to induce neuronal cell death in the SH-SY5Y cell line. nih.govnih.gov

The investigation revealed that pretreatment with specific bis-sulfonamide derivatives could significantly counteract the toxic effects of 6-OHDA. nih.gov These compounds proved instrumental in exploring the role of the sirtuin 1 (SIRT1) signaling pathway in neuroprotection. nih.govresearchgate.net SIRT1 is a protein that plays a critical role in cellular health and stress resistance. The research demonstrated that these bis-sulfonamide derivatives could enhance SIRT1 activity, thereby protecting cells from damage by reducing intracellular oxidative stress and preventing mitochondrial dysfunction. nih.govresearchgate.net By using these derivatives as chemical probes, researchers were able to confirm the involvement of the SIRT1 pathway in mitigating neuronal damage, providing a deeper understanding of the molecular mechanisms of neurodegeneration.

Role as a Lead Compound for Subsequent Academic Exploration and Derivative Development

A lead compound is a chemical starting point for the development of new drugs or chemical probes. This compound often serves this role in academic research. nih.govjsirjournal.com Its initial identification with a desirable biological activity, even if modest, provides a scaffold for chemical modification to improve its properties. The study on neuroprotective bis-sulfonamides identified six promising compounds from an initial screening of seventeen, which then became the focus of more detailed mechanistic investigations. nih.gov

This process of identifying a lead compound and then creating and testing derivatives is a cornerstone of medicinal chemistry and drug discovery. The structure-activity relationship (SAR) data gathered from the initial series of bis-sulfonamides are crucial for guiding the rational design of new molecules with enhanced potency, greater selectivity, or improved pharmacokinetic properties. mdpi.com The versatility of the bis-sulfonamide core allows for systematic modifications, enabling researchers to explore how different chemical groups attached to the main structure influence its biological activity. mdpi.com This iterative process of synthesis and testing is a fundamental aspect of academic exploration aimed at developing novel therapeutic agents. mdpi.com

Contribution to the Understanding of Molecular Recognition and Biological Function

The study of this compound and its analogs contributes significantly to the fundamental principles of molecular recognition—the specific interaction between molecules through non-covalent bonds. The biological effect of a compound is predicated on its ability to bind to a specific target molecule, such as an enzyme or a receptor.

The sulfonamide functional group is a well-established pharmacophore, prized for its ability to form hydrogen bonds with biological targets. ekb.egfrontiersrj.com The presence of two such groups in a bis-sulfonamide structure increases the potential for multiple points of contact, which can lead to stronger and more specific binding. rsc.org In the case of the neuroprotective bis-sulfonamides, molecular docking simulations were used to model how these compounds might fit into the active site of the SIRT1 enzyme. nih.govresearchgate.net These computational studies provide hypotheses about the specific amino acid residues involved in the interaction, which can then be tested experimentally.

By comparing the binding and activity of a series of related derivatives, scientists can deduce the key structural features required for molecular recognition by the target protein. This not only facilitates the design of more effective compounds but also enhances the broader understanding of how molecular structure dictates biological function.

Interactive Data Tables

Below are data tables summarizing the research findings related to the application of bis-sulfonamide derivatives in academic research.

Table 1: Research Findings on Neuroprotective Bis-sulfonamide Derivatives This table outlines the key findings from a study where a series of bis-sulfonamide derivatives were evaluated for their neuroprotective effects.

Compound SeriesExperimental ModelKey FindingsRelevant PathwayCitations
Bis-sulfonamide derivatives (1-17)6-OHDA-induced neurotoxicity in SH-SY5Y cellsInitial screening identified several derivatives with neuroprotective potential.Not specified for all nih.govnih.gov
Selected derivatives (2, 4, 11, 14, 15, 17)6-OHDA-induced neurotoxicity in SH-SY5Y cellsThese compounds significantly restored cell viability, protected mitochondrial function, and reduced oxidative stress.SIRT1 Pathway nih.govresearchgate.net

Challenges and Future Research Directions for Bis Sulfonamide Derivative 1 Studies

Addressing Molecular Selectivity and Potential Off-Target Interactions in Complex Biological Systems

A primary challenge in the development of Bis-sulfonamide derivative 1 and its analogs is achieving high molecular selectivity to minimize potential off-target interactions. Many bis-sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a superfamily of metalloenzymes with at least 15 known human isoforms (e.g., hCA I, II, VII, IX, XII, XIII). nih.govnih.gov These isoforms have distinct physiological roles, and non-selective inhibition can lead to undesired biological effects. For instance, while inhibiting tumor-associated isoforms like hCA IX and XII is a key anticancer strategy, simultaneous inhibition of ubiquitous cytosolic isoforms like hCA I and II can be problematic. nih.govacs.org

Research has shown that even small structural modifications can alter the selectivity profile. For example, a series of novel aromatic and heterocyclic bis-sulfonamide Schiff bases showed potent, low nanomolar inhibition against the target isoforms hCA II and hCA IX but also displayed varied activity against hCA I and VII. nih.gov Similarly, sulfonamide-incorporated bis(α-aminophosphonates) have been developed that show high selectivity for the cancer-related hCA IX isoform over others. nih.gov The challenge lies in rationally designing derivatives that exclusively bind to the intended target. The subtle differences in the active site topology among CA isoforms necessitate sophisticated design strategies to enhance isoform-specific interactions and avoid binding to unintended off-target enzymes.

Interactive Table: Isoform Selectivity of Representative Bis-sulfonamide Derivatives (Data synthesized from multiple studies)

Compound Class Target Isoform Ki (nM) vs Target Ki (nM) vs hCA I (Off-Target) Ki (nM) vs hCA II (Off-Target) Selectivity Ratio (hCA I / Target) Reference
Bis-sulfonamide Schiff Base hCA IX 0.5 85.2 0.4 170.4 nih.gov
Bis(α-aminophosphonate) hCA IX 15.1 634.2 90.6 42 nih.gov
Bis(α-aminophosphonate) hCA XIII 17.2 4110.8 395.6 239 nih.gov
PEGylated Bis-sulfonamide hCA IX - - - Medium Selectivity acs.org

Ki (inhibition constant) values represent the concentration required to produce half-maximum inhibition. A higher selectivity ratio indicates greater selectivity for the target isoform over the off-target isoform.

Expanding the Scope of Investigated Biological Targets and Novel Mechanisms

While carbonic anhydrase inhibition is a well-established mechanism for many bis-sulfonamides, future research must expand to investigate other potential biological targets and novel mechanisms of action. researchgate.net The bis-sulfonamide scaffold is versatile and has shown activity against a range of other enzymes.

For example, novel biphenyl (B1667301) bis-sulfonamide derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov In one study, the most potent compound against AChE had an IC50 value of 2.27 µM. nih.gov Other research has explored bis-sulfonamides as inhibitors of the mitochondrial NADH-quinone oxidoreductase (Complex I), a key component of the electron transport chain, presenting a potential mechanism for anticancer activity independent of CA inhibition. nih.gov Furthermore, molecular modeling studies have proposed bis-sulfonamides as inhibitors of the aromatase enzyme, which is critical in estrogen biosynthesis and a target in breast cancer treatment. rjptonline.org Investigating these and other potential targets will diversify the therapeutic applications of the bis-sulfonamide chemical class.

Development of Advanced Synthetic Strategies for Structurally Complex Analogs

To overcome challenges in selectivity and explore new biological targets, the development of advanced and flexible synthetic strategies is crucial. Current methods often involve the reaction of sulfonyl chlorides with amino derivatives. rjptonline.orgresearchgate.net However, creating more structurally complex and diverse analogs requires more sophisticated approaches.

Recent advancements include:

Multi-component Reactions: These reactions allow for the construction of complex molecules like acridine (B1665455) bis-sulfonamides in a single step from simple precursors, enabling rapid library generation. core.ac.uk

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to a bis-sulfonamide core has been used to create PEGylated bis-sulfonamide CA inhibitors. acs.orgnih.gov This strategy can improve pharmacokinetic properties and has yielded potent nanomolar inhibitors. nih.gov

Click Chemistry: This set of powerful, reliable, and selective reactions can be used to conjugate bis-sulfonamide moieties to other chemical entities, such as sugar molecules, to create novel hybrids with potentially new biological activities. sci-hub.se

Use of Novel Linkers and Scaffolds: The nature of the linker connecting the two sulfonamide groups is critical for activity and selectivity. Strategies employing ethylene (B1197577) glycol oligomers, bis-aldehydes to form Schiff bases, and bis-isocyanates to form ureido-linkages have been successfully used to generate diverse libraries of bis-sulfonamides. nih.govacs.orgresearchgate.net

These advanced synthetic methods are essential for generating the next generation of bis-sulfonamide derivatives with fine-tuned properties. thieme-connect.comresearchgate.net

Integration of this compound Studies with Systems Biology and Multi-Omics Approaches

To fully understand the biological impact of this compound, future research should integrate classical biochemical and pharmacological studies with systems biology and multi-omics approaches. Instead of focusing on a single target, these approaches provide a holistic view of the cellular response to a compound.

For instance, a proteomics study could identify not only the primary target but also unintended off-target proteins that bind to the derivative. Transcriptomics (RNA-seq) could reveal how the compound alters gene expression profiles, potentially uncovering downstream pathways affected by the primary target inhibition or identifying novel mechanisms of action. Metabolomics could analyze changes in the cellular metabolic state, providing functional insights into the compound's effects. While specific multi-omics studies on a single "this compound" are not yet prevalent, applying these techniques is a logical and necessary next step to comprehensively characterize the system-wide effects of this class of compounds and to better predict their efficacy and potential liabilities. sci-hub.se

Designing Next-Generation Bis-sulfonamide Derivatives as Advanced Chemical Probes

Beyond their therapeutic potential, bis-sulfonamide derivatives can be engineered as advanced chemical probes to study biological systems. To achieve this, next-generation design must incorporate features that allow for the visualization, identification, and functional interrogation of their molecular targets in a complex cellular environment.

Design strategies for advanced chemical probes include:

Photoaffinity Labeling: A photoreactive group can be incorporated into the bis-sulfonamide structure. Upon UV irradiation, this group forms a covalent bond with the target protein, allowing for its subsequent isolation and identification by mass spectrometry. This technique has been used to identify the binding subunits of mitochondrial complex I for bis-sulfonamide inhibitors. nih.gov

Incorporation of Reporter Tags: Attaching a fluorescent dye or a biotin (B1667282) tag to the bis-sulfonamide scaffold would enable researchers to visualize the subcellular localization of the compound and its target or to purify the target protein and its binding partners for further analysis.

Tunable Linkers: Developing derivatives with linkers that can be cleaved by specific cellular stimuli (e.g., light, specific enzymes) would allow for conditional activation or release of the inhibitor, providing temporal and spatial control over its activity.

By designing such sophisticated molecular tools, the bis-sulfonamide scaffold can be leveraged not only for therapeutic purposes but also for fundamental biological discovery.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for bis-sulfonamide derivative 1, and how can experimental reproducibility be ensured?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between sulfonyl chlorides and amines under controlled pH and temperature. Key steps include:

  • Purification via column chromatography (solvent gradient: hexane/ethyl acetate).
  • Characterization using 1H^1H-NMR, 13C^{13}C-NMR, and HRMS for structural confirmation .
  • Reproducibility requires detailed documentation of solvent ratios, reaction times, and catalyst concentrations. Experimental sections should align with guidelines for replicability, as outlined in Beilstein Journal protocols .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR identifies proton environments (e.g., sulfonamide NH at δ 8.5–9.5 ppm), while 13C^{13}C-NMR confirms carbonyl and aromatic carbons.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks with <5 ppm error.
  • Infrared Spectroscopy (IR) : Detects sulfonamide S=O stretches (~1350–1150 cm1^{-1}) .

Advanced Research Questions

Q. How can contradictory results in the biological activity of this compound across studies be systematically analyzed?

  • Methodological Answer :

  • Meta-Analysis Framework : Compare variables such as assay conditions (e.g., cell line viability thresholds, incubation times) and compound purity (>95% by HPLC).
  • Statistical Tools : Use ANOVA to identify outliers or confounding factors (e.g., solvent DMSO concentration affecting solubility) .
  • Theoretical Alignment : Reconcile discrepancies using biochemical models (e.g., target binding kinetics) to refine hypotheses .

Q. What experimental design optimizes structure-activity relationship (SAR) studies for bis-sulfonamide derivatives?

  • Methodological Answer :

  • Factorial Design : Vary substituents (e.g., alkyl vs. aryl groups) and measure IC50_{50} values against a target enzyme.
  • Controls : Include positive (known inhibitors) and negative (solvent-only) controls.
  • Data Interpretation : Apply multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity .

Q. How can computational methods enhance the mechanistic understanding of this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model ligand-protein binding over 100-ns trajectories to identify stable conformations.
  • Docking Studies : Use AutoDock Vina to predict binding affinities (ΔG values) and key residues (e.g., hydrogen bonds with catalytic sites).
  • Validation : Cross-reference computational results with mutagenesis data or X-ray crystallography .

Data Contradiction and Validation

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability (e.g., plasma concentration vs. time curves) and metabolite formation (LC-MS/MS).
  • Tissue Distribution Studies : Use radiolabeled derivatives to track compound localization.
  • Mechanistic Replication : Repeat in vitro assays under physiological conditions (e.g., 37°C, 5% CO2_2) to mimic in vivo environments .

Theoretical and Conceptual Frameworks

Q. How should researchers integrate theoretical models (e.g., enzyme inhibition kinetics) into experimental designs for bis-sulfonamide derivatives?

  • Methodological Answer :

  • Model Selection : Apply Michaelis-Menten kinetics for reversible inhibitors; use Cheng-Prusoff equation to adjust IC50_{50} values for substrate competition.
  • Iterative Testing : Refine models using steady-state assays (e.g., varying [S] and [I] to calculate Ki_i) .

Methodological Rigor

Q. What steps ensure robust statistical analysis in dose-response studies of this compound?

  • Methodological Answer :

  • Sample Size Calculation : Use power analysis (α=0.05, β=0.2) to determine replicates.
  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., GraphPad Prism) for EC50_{50} estimation.
  • Outlier Detection : Apply Grubbs’ test or ROUT method (Q=1%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.